6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a fluorinated dihydroquinolinone derivative characterized by a bicyclic quinoline scaffold substituted with fluorine at the 6-position and four methyl groups at the 3,3,4,4-positions.
Properties
IUPAC Name |
6-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c1-21(2)17-12-15(23)9-10-19(17)25(20(26)22(21,3)4)16-11-14-7-5-6-8-18(14)24-13-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIDWNHGBHWJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90845341 | |
| Record name | 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90845341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918646-03-4 | |
| Record name | 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90845341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method starts with the preparation of a quinoline derivative, followed by fluorination and methylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride. The final step involves cyclization to form the biquinoline structure under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process. Key considerations include the purity of starting materials and the optimization of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can be contextualized against related dihydroquinolinone and biquinoline derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Fluorine Position: The 6-fluoro substitution in the target compound contrasts with the 5-fluoro isomer in . Positional changes can alter electronic effects (e.g., dipole moments) and binding interactions with biological targets . Methyl vs. Ethyl Groups: The tetramethyl groups in the target compound enhance lipophilicity but may reduce solubility compared to ethyl-methyl analogs (). Trifluoroethyl Derivatives: Compounds like those in exhibit distinct reactivity due to trifluoroethyl and iodomethylene groups, though they share the dihydroquinolinone core .
Synthetic Routes: The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as nitro reduction (e.g., H₂/Pd-C) and coupling reactions (e.g., thiophene-2-carboximidamide derivatization) .
Biological Activity
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 918646-03-4) is a compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and the mechanisms underlying its activity.
- Molecular Formula : C22H21FN2O
- Molecular Weight : 348.41 g/mol
The compound features a unique biquinoline structure that contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of biquinoline compounds can possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to biquinolines have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Mechanism of Action : The antimicrobial activity is often linked to the ability of these compounds to bind to bacterial enzymes or disrupt cellular processes.
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy:
- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines have indicated that certain derivatives can exhibit cytotoxic effects with IC50 values ranging from moderate (41.6 µM) to high (>100 µM) depending on the specific structure and modifications made .
- Selectivity : The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window for further development.
Study 1: Antimicrobial Efficacy
A comparative study evaluated several biquinoline derivatives against common bacterial strains. The findings revealed that the structural modifications significantly influenced the antimicrobial potency. The most effective derivatives had halogen substitutions that enhanced binding affinity to bacterial targets.
Study 2: Anticancer Mechanisms
In another investigation focusing on hepatocellular carcinoma (HepG2) cells, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress mechanisms.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
